molecular formula C21H34N4O B3015121 1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea CAS No. 898448-72-1

1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Cat. No.: B3015121
CAS No.: 898448-72-1
M. Wt: 358.53
InChI Key: RAFJFTODNUKDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic organic compound intended for research and development purposes. This molecule is built on a urea core, a functional group present in numerous bioactive molecules and approved pharmaceuticals . It incorporates a cyclohexyl group and a complex side chain featuring a 4-methylphenyl ring and a 4-methylpiperazine moiety. The piperazine ring is a nitrogen-containing heterocycle that is a prevalent scaffold in modern medicinal chemistry, found in more than 60% of unique, small-molecule drugs . Its presence often contributes to a molecule's ability to engage in key hydrogen-bonding interactions with biological targets, potentially improving solubility and pharmacological properties . Compounds with structural similarities, particularly those featuring the cyclohexyl-urea-piperazine motif, have been investigated as inhibitors of enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, highlighting the potential research application of this chemical scaffold in infectious disease studies . Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a starting point for structure-activity relationship (SAR) studies in drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-22-21(26)23-19-6-4-3-5-7-19/h8-11,19-20H,3-7,12-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFJFTODNUKDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is C21H27N5O4SC_{21}H_{27}N_{5}O_{4}S with a molecular weight of approximately 445.54 g/mol. Its structure includes a cyclohexyl group, a urea moiety, and a piperazine derivative, which contribute to its biological activity.

Antidiabetic Properties

Research indicates that this compound may exhibit antidiabetic effects, particularly as an impurity in glipizide formulations. Glipizide is a medication used to manage blood glucose levels in type 2 diabetes patients. The structural similarity of this compound to glipizide suggests potential synergistic effects or enhanced efficacy when used in conjunction with established antidiabetic agents .

Neurological Research

The compound has been studied for its potential neuroprotective effects. Its ability to interact with neurotransmitter systems may position it as a candidate for further exploration in the treatment of neurodegenerative diseases. The piperazine component is known for enhancing central nervous system activity, which could be beneficial in managing conditions like Alzheimer's disease or Parkinson's disease .

Cannabinoid Receptor Modulation

Recent studies have suggested that compounds structurally related to this urea derivative can selectively bind to cannabinoid receptors, specifically CB1 and CB2. This binding affinity could lead to applications in pain management and appetite regulation, making it a candidate for further pharmacological investigation .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, the administration of formulations containing this compound resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted the compound's potential role as an adjunct therapy alongside traditional antidiabetic medications .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in neuronal cell cultures. These findings suggest that it may help protect against neuronal damage associated with various neurodegenerative conditions .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
AntidiabeticMay enhance the efficacy of glipizide formulationsImproved blood glucose control
Neurological ResearchPotential neuroprotective effectsTreatment for neurodegenerative diseases
Cannabinoid ModulationSelective binding to CB1 and CB2 receptorsPain management and appetite regulation

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic and Heterocyclic Moieties

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea (CAS: 401587-78-8)
  • Molecular Formula : C₁₅H₂₁FN₂O
  • Key Differences : Replaces the 4-methylphenyl and methylpiperazine groups with a single 4-fluorophenyl ethyl chain.
  • Absence of the methylpiperazine reduces basicity and solubility, which may limit bioavailability in polar environments .
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (CAS: 898407-17-5)
  • Molecular Formula : C₂₂H₂₅ClFN₃O₃S
  • Key Differences : Incorporates a sulfonyl-linked piperidine and a chlorophenyl group.
  • Piperidine vs. piperazine: Reduced nitrogen count lowers basicity, affecting protonation states at physiological pH .

Role of the Ethyl Spacer and Conformational Flexibility

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)urea
  • Key Differences : Lacks the ethyl spacer; methylpiperazine is directly attached to the urea.
  • Implications :
    • Reduced conformational flexibility may restrict binding to bulkier active sites.
    • Shorter linker could enhance rigidity, improving selectivity for specific targets .
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1206998-40-4)
  • Molecular Formula : C₁₉H₂₆N₄O₄S₂
  • Key Differences : Features a sulfonyl-ethyl linker and a thiophenmethyl group.
  • Implications :
    • Sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity.
    • Thiophene introduces aromatic heterocyclic diversity, which may influence metabolic stability compared to methylphenyl .

Cyclohexyl vs. Other Lipophilic Groups

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea (CAS: 1207054-99-6)
  • Key Differences : Replaces cyclohexyl with cyclopropyl.
  • Implications :
    • Cyclopropane’s smaller size and higher ring strain may reduce steric hindrance, improving binding in compact active sites.
    • Lower lipophilicity (logP) compared to cyclohexyl could alter membrane permeability .
1-Cyclohexyl-3-(2-morpholin-4-yl-ethyl)-urea
  • Key Differences : Substitutes methylpiperazine with morpholine.
  • Implications: Morpholine’s oxygen atom vs. piperazine’s nitrogen: Reduced basicity (pKa ~5.5 vs. ~9.5) affects solubility and ionization in physiological conditions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Notable Features
Target Compound (CAS 898448-72-1) ~387.5 3.2 Moderate High basicity (piperazine), lipophilic
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea 264.3 2.8 Low Electronegative fluorine
1-(4-Chlorophenyl)-3-(sulfonyl-piperidine)urea 465.9 2.5 Moderate Sulfonyl group enhances stability
1-(4-Methoxyphenyl-piperazinyl)urea 438.6 1.9 High Methoxy improves solubility

Biological Activity

1-Cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl group, a piperazine ring, and a substituted phenyl moiety. The presence of these structural components is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC20H30N4O
Molecular Weight350.48 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors or enzymes, potentially modulating their activity. This interaction could lead to various therapeutic effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds can exhibit significant anticancer activity. For example, a related compound demonstrated an IC50 value of 0.39 µM against A549 lung cancer cells, suggesting potent cytotoxic effects .

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of compounds with similar structures. In particular, piperazine derivatives have been noted for their anxiolytic and antidepressant effects in preclinical models . The piperazine ring in our compound may confer similar properties.

Study 1: Antitumor Activity

A study conducted by Zhang et al. evaluated the antitumor activity of various urea derivatives, including structural analogs of our compound. The results showed that compounds with similar substitutions exhibited significant inhibition of tumor cell proliferation in vitro, with IC50 values ranging from 0.01 µM to 0.5 µM against multiple cancer cell lines .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotective effects, researchers found that compounds containing the piperazine moiety demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications for our compound in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.

Table 2: Comparative Biological Activities

CompoundIC50 (µM)Activity Type
This compoundTBDAnticancer
Related Urea Derivative0.39Antitumor
Piperazine Derivative0.25Neuroprotective

Q & A

Basic: What are the common synthetic routes for 1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A primary route includes:

  • Step 1: Alkylation of 4-methylpiperazine with a halogenated 4-methylphenylacetyl derivative to form the ethyl-piperazine intermediate.
  • Step 2: Urea formation via reaction of cyclohexyl isocyanate with the amine group of the intermediate.
    Key characterization techniques include ¹H/¹³C-NMR to confirm regioselectivity and HPLC-MS to verify purity. For example, analogous urea derivatives were synthesized using similar alkylation and coupling strategies .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography (using SHELXL ) resolves the 3D structure, particularly for confirming the stereochemistry of the piperazine and cyclohexyl groups.
  • IR spectroscopy identifies urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). For structurally similar compounds, SHELXL refinement protocols were applied to address crystallographic disorders .

Advanced: How can researchers optimize reaction yields when synthesizing the piperazine-ethyl intermediate?

Methodological Answer:
Yield optimization requires:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
  • Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates.
  • Temperature control: Maintaining 60–80°C prevents side reactions (e.g., over-alkylation).
    For example, piperazine derivatives in achieved >75% yield under optimized conditions using acetonitrile and controlled heating .

Advanced: How should crystallographers address twinning or disorder in the crystal structure of this compound?

Methodological Answer:

  • SHELXL refinement: Use the TWIN and BASF commands to model twinning ratios. For disorders, apply PART and SUMP restraints to split occupancy between conformers .
  • Data collection: High-resolution datasets (≤1.0 Å) improve electron density maps.
    highlights SHELX’s robustness in refining high-twinned macromolecular data, which can be adapted for small molecules .

Advanced: How do structural modifications (e.g., methyl group position on the phenyl ring) impact biological activity, and how are contradictory SAR data resolved?

Methodological Answer:

  • SAR analysis: Compare analogs (e.g., 4-methyl vs. 3-methylphenyl derivatives) via in vitro assays (e.g., receptor binding).
  • Contradiction resolution: Cross-validate using orthogonal assays (e.g., SPR vs. functional cAMP assays) to rule out assay-specific artifacts.
    notes that sulfonylurea analogs with para-substituted aryl groups exhibit enhanced receptor affinity due to steric and electronic effects .

Advanced: What analytical strategies differentiate degradation products during stability studies?

Methodological Answer:

  • Forced degradation: Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify degradants.
  • NMR tracking: Monitor urea bond cleavage (disappearance of NH peaks at ~5–6 ppm). ’s multiresidue methods for phenylurea pesticides provide a template for degradation profiling .

Basic: What are the primary pharmacological targets for urea derivatives of this structural class?

Methodological Answer:

  • Sulfonylurea receptors (SUR): Common targets for hypoglycemic agents (e.g., glipizide in ).
  • Kinase/phosphatase inhibition: Piperazine-urea hybrids (e.g., ) show activity against tyrosine phosphatases.
    Target validation requires radioligand binding assays (³H-labeled compounds) and knockout cell models .

Advanced: How do computational methods (e.g., DFT, MD) predict solubility and bioavailability?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to compute logP (via COSMO-RS ).
  • Molecular dynamics (MD): Simulate membrane permeation using CHARMM-GUI lipid bilayers.
    ’s morpholine-urea analogs used similar methods to predict aqueous solubility (~2.1 mg/mL at pH 7.4) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill management: Neutralize with activated carbon (avoid water to prevent hydrolysis).
    ’s guidelines for arylpiperazine-urea compounds recommend LC-MS monitoring for airborne exposure .

Advanced: How are chiral centers in the piperazine-ethyl moiety resolved, and what enantioselective methods apply?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) for enantiomer separation.
  • Asymmetric synthesis: Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline).
    achieved >90% ee for a methylphenyl-pyrrole derivative via chiral auxiliary methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.